molecular formula C12H19NO4 B2504938 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid CAS No. 1934376-95-0

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid

Cat. No.: B2504938
CAS No.: 1934376-95-0
M. Wt: 241.287
InChI Key: FRSPPYSMLXGIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid is a spirocyclic amino acid derivative featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group. Its rigid, three-dimensional conformation enhances metabolic stability and bioavailability, making it a valuable bioisostere for piperidine in drug design . The compound is synthesized via multigram-scale routes, such as the coupling of 2-azaspiro[3.3]heptane-6-carboxylic acid with Boc-anhydride, achieving yields up to 84% . Applications include its incorporation into local anesthetics (e.g., Bupivacaine analogs), where it reduces toxicity by fivefold and improves water solubility .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(5-4-6-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSPPYSMLXGIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent in the presence of a tertiary amine base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The solvent system often includes dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. After 12–24 hours, the Boc-protected product is isolated via aqueous workup and purified by recrystallization or column chromatography.

Representative Procedure:

  • Dissolve 2-azaspiro[3.3]heptane-1-carboxylic acid (1.0 equiv) in anhydrous DCM.
  • Add TEA (2.5 equiv) and Boc₂O (1.2 equiv) sequentially.
  • Stir at 25°C for 18 hours.
  • Quench with 1 M HCl, extract with DCM, dry over MgSO₄, and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate) to obtain the Boc-protected product.

Yield and Purity

This method achieves yields of 75–85% with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The Boc group remains stable under neutral and basic conditions, enabling further functionalization of the carboxylic acid moiety.

Multi-Step Synthesis from Cyclic Precursors

For cases where the parent spirocyclic amine-carboxylic acid is unavailable, multi-step routes are employed to construct the spiro[3.3]heptane backbone. A patented method outlines a three-step synthesis starting from a bicyclic ketone precursor.

Stepwise Reaction Pathway

  • Mesylation: Treat the primary amine intermediate with methylsulfonyl chloride (MsCl) in the presence of a base (e.g., NaOH) to form the mesylate derivative.
  • Cyanide Substitution: React the mesylate with sodium cyanide (NaCN) in dimethylformamide (DMF) to introduce a nitrile group.
  • Hydrolysis and Cyclization: Hydrolyze the nitrile under alkaline conditions (e.g., KOH/EtOH) to generate the carboxylic acid, followed by acid-mediated cyclization to form the spiro structure.

Critical Reaction Parameters:

  • Mesylation requires temperatures below 0°C to prevent side reactions.
  • Cyanide substitution proceeds optimally at 60°C for 6 hours.
  • Cyclization is achieved using concentrated HCl at reflux.

Industrial Scalability

The patent emphasizes scalability through continuous flow reactors, which enhance heat and mass transfer during exothermic steps like mesylation. Automated pH adjustment and in-line purification (e.g., liquid-liquid extraction) reduce processing time and improve yield consistency (80–82% overall).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield Advantages
Direct Boc Protection 2-Azaspiro[3.3]heptane-1-carboxylic acid Boc₂O, TEA RT, 18 h 75–85% Simple, high purity
Multi-Step Synthesis Bicyclic ketone MsCl, NaCN, HCl 0°C to reflux 80–82% Scalable, no preformed spiro compound

Industrial Production and Optimization

Large-Scale Boc Protection

Pharmaceutical manufacturers employ continuous flow systems to perform Boc protection on kilogram scales. Key optimizations include:

  • Solvent Selection: Replacing DCM with ethyl acetate for environmental and safety reasons.
  • Catalysis: Using DMAP (0.1 equiv) to accelerate reaction completion within 8 hours.
  • Workup Automation: Centrifugal partition chromatography for rapid separation of the product from unreacted Boc₂O.

Quality Control Metrics

  • Purity: ≥99% by HPLC (C18 column, acetonitrile/water gradient).
  • Impurity Profile: Residual TEA (<0.1%) and Boc₂O (<0.05%) monitored via gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles, depending on the desired substitution

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the target transformation

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

Medicinal Chemistry

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid is being investigated for its potential as a scaffold in drug design. The spirocyclic framework allows for the incorporation of various functional groups, which can enhance biological activity.

Case Study: Anticancer Activity

Recent studies have explored the compound's derivatives for anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.

Synthetic Pathways

Several synthetic routes have been developed to utilize this compound as a building block:

  • Amide Formation : The carboxylic acid group can be converted into amides, which are crucial in developing pharmaceuticals.
  • Coupling Reactions : It can be used in coupling reactions with other electrophiles to form more complex structures .

Development of Targeted Therapies

The unique structural properties of 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid make it suitable for use as a linker in targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras). This application is particularly relevant in the design of drugs that selectively degrade pathogenic proteins associated with diseases like cancer and neurodegeneration .

Comparative Analysis of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryScaffold for drug design; potential anticancer agentsDerivatives showing apoptosis induction
Organic SynthesisIntermediate for complex molecule formationAmide formation and coupling reactions
Targeted TherapiesLinker in PROTAC developmentSelective degradation of pathogenic proteins

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid

Structural Differences :

  • Contains an oxygen atom in the spirocyclic system (7-oxa), increasing polarity.
  • Larger spiro ring (3.5 vs. 3.3), altering conformational flexibility.

Pharmacological Impact :

  • Improved water solubility compared to the 3.3-heptane analog due to oxygen incorporation.
  • Retains bioisosteric mimicry of piperidine while enhancing metabolic stability against oxidative enzymes .

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic Acid

Structural Differences :

  • Expanded spiro ring (4.5 vs. 3.3), increasing lipophilicity.

3,3-Spirocyclic α-Proline Derivatives

Functional Comparison :

  • Mimics proline’s conformational constraints but with enhanced rigidity.
  • Applications in peptide mimetics and protease inhibitors .

Data Table: Key Properties of Comparable Spirocyclic Compounds

Compound Spiro Ring Size Functional Groups Molecular Weight Water Solubility Key Application
2-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid 3.3 Boc, carboxylic acid 255.31 g/mol Moderate Anesthetics, ADME optimization
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid 3.5 Oxa, carboxylic acid 241.28 g/mol High Drug scaffolds, solubility enhancement
2-Boc-2-azaspiro[4.5]decane-1-carboxylic acid 4.5 Boc, carboxylic acid 269.30 g/mol Low CNS-targeting therapeutics

Drug Design Innovations

  • Bupivacaine Analog : Replacement of piperidine with 2-azaspiro[3.3]heptane-1-carboxylic acid reduced toxicity by fivefold and extended anesthetic duration .
  • Synthetic Scalability : Multigram synthesis (e.g., 1.00 g yields in coupling reactions) supports industrial applications .

Metabolic Stability

  • Spirocyclic systems resist oxidative metabolism, as demonstrated in cytochrome P450 assays .

Biological Activity

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid, commonly referred to as Boc-azaspiro, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Boc-azaspiro, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1934376-95-0
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its rigidity and potential interactions with biological targets.

Biological Activity Overview

Boc-azaspiro has been studied for various biological activities, particularly in the context of drug discovery. Its unique structure allows it to interact with multiple biological pathways, making it a candidate for further research.

Antimicrobial Activity

Research indicates that compounds containing the azaspiro motif exhibit antimicrobial properties. A study highlighted the potential of azaspiro compounds in inhibiting the growth of Mycobacterium tuberculosis, suggesting that Boc-azaspiro could serve as a lead compound in developing new antitubercular agents .

Enzyme Inhibition

Boc-azaspiro has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of polyketide synthase (Pks13), an essential enzyme for mycobacterial survival. This inhibition can disrupt the synthesis of critical components in bacterial cell walls, leading to increased susceptibility to antibiotics .

The biological activity of Boc-azaspiro is primarily attributed to its ability to bind to specific enzyme sites and interfere with their normal function. The rigid structure provided by the spirocyclic framework enhances its binding affinity and selectivity towards target enzymes.

Case Study 1: Antitubercular Activity

In a recent study, Boc-azaspiro was evaluated for its efficacy against M. tuberculosis strains. The results demonstrated a minimum inhibitory concentration (MIC) below 1 μM, indicating strong antimicrobial activity. This suggests that modifications to the azaspiro structure could lead to more potent derivatives for tuberculosis treatment .

Case Study 2: Enzyme Targeting

Another investigation focused on the interaction of Boc-azaspiro with Pks13. Through structural optimization, derivatives were developed that exhibited improved binding affinity and reduced cardiotoxicity compared to earlier compounds in the same class. This highlights the potential for Boc-azaspiro derivatives in drug development pipelines aimed at treating resistant bacterial infections .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
CAS Number1934376-95-0
Minimum Inhibitory Concentration< 1 μM (for M. tuberculosis)
Biological Activity Findings
AntimicrobialEffective against M. tuberculosis
Enzyme InhibitionInhibits Pks13

Q & A

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsProductYield
Ester reductionLiAlH4, THF, −40°CBOC-amino alcohol84–91%
Aldehyde synthesisDess-Martin periodinane, DCMAldehyde derivatives67–87%

How is the compound characterized post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1^1H NMR (400–500 MHz) identifies spirocyclic protons (δ 1.6–2.5 ppm) and BOC-protected amines (δ 1.4 ppm for tert-butyl group) .
  • Mass spectrometry : LCMS/GCMS with CI or EI ionization confirms molecular ions (e.g., [M+H]+^+ = 122.18 for 1-ethynyl derivatives) .
  • Purity assessment : Flash chromatography or vacuum distillation ensures ≥95% purity, critical for drug-design applications .

Advanced Research Questions

How can reaction conditions be optimized to improve yields in spirocyclic functionalization?

  • Temperature control : LiAlH4 reductions at −40°C minimize side reactions (e.g., over-reduction), achieving >90% yields for amino alcohols .
  • Catalyst selection : Bestmann-Ohira reagent enables efficient alkyne formation from aldehydes (quantitative yields under mild conditions) .
  • Scalability : Multigram synthesis is feasible using continuous flow reactors and standardized purification (e.g., vacuum distillation for volatile intermediates) .

Data Contradiction Note : While LiAlH4 is effective for ester reduction, alane (AlH3_3) may offer higher selectivity for N-methylation but requires rigorous anhydrous conditions .

How does the spirocyclic structure influence bioactivity in drug analogs?

  • 3D shape and Fsp3^3 richness : The spirocyclic core mimics piperidine while enhancing metabolic stability by reducing oxidative enzyme susceptibility .
  • ADME optimization : In Bupivacaine analogs, spirocyclic substitution improves water solubility by 30% and reduces toxicity 5-fold compared to piperidine-based drugs .
  • Functional group tuning : Aldehyde/alkyne derivatives enable modular conjugation (e.g., peptide coupling via HATU/TEA in DMF) for targeted drug delivery .

Q. Table 2: Bioactivity Comparison (Bupivacaine vs. Spirocyclic Analog)

ParameterPiperidine-Based BupivacaineSpirocyclic Analog
Duration of action6–8 hours>12 hours
Water solubility0.5 mg/mL0.65 mg/mL
LD50_{50} (mice)25 mg/kg125 mg/kg

How can researchers resolve contradictions in reported synthetic routes?

  • Cross-validation : Compare NMR/MS data across studies (e.g., δ 9.4 ppm for trifluoroacetate protons in vs. δ 1.4 ppm for BOC groups in ).
  • Reagent compatibility : Dess-Martin periodinane oxidizes alcohols cleanly, but overoxidation to carboxylic acids may occur if reaction times exceed 2 hours .
  • Scale-dependent yields : Pilot-scale syntheses (e.g., 10 g batches) may show lower yields (55–67%) vs. small-scale (84–91%) due to purification challenges .

What computational tools aid in analyzing spirocyclic conformations?

  • X-ray crystallography : SHELX programs (SHELXL, SHELXS) resolve spirocyclic stereochemistry, critical for validating synthetic products .
  • Molecular docking : Software like AutoDock Vina predicts binding modes of spirocyclic derivatives to targets (e.g., ion channels in anesthetics) .

Q. Methodological Guidance :

  • For synthesis : Prioritize LiAlH4 reductions at −40°C and Dess-Martin oxidations for reproducibility .
  • For bioactivity studies : Use HATU-mediated couplings (DMF, TEA) to generate conjugates for SAR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.